molecular formula C16H18ClN3O3 B11004433 7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide

7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B11004433
M. Wt: 335.78 g/mol
InChI Key: SHGNGGITXVSXEU-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 7th position, a hydroxy group at the 4th position, and a carboxamide group at the 3rd position The morpholin-4-yl ethyl group is attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or sodium hydroxide.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline-3,4-dione derivatives.

    Reduction: Formation of quinoline-3-carboxamide derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: It is used in studies to understand the mechanisms of action of quinoline derivatives and their interactions with biological macromolecules.

    Pharmaceutical Research: This compound is explored for its potential to inhibit specific enzymes or receptors involved in disease pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The chloro group and the morpholin-4-yl ethyl group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is unique due to the presence of the morpholin-4-yl ethyl group, which enhances its solubility and bioavailability compared to other similar compounds. This structural modification also allows for more specific interactions with biological targets, potentially leading to improved therapeutic efficacy.

Properties

Molecular Formula

C16H18ClN3O3

Molecular Weight

335.78 g/mol

IUPAC Name

7-chloro-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H18ClN3O3/c17-11-1-2-12-14(9-11)19-10-13(15(12)21)16(22)18-3-4-20-5-7-23-8-6-20/h1-2,9-10H,3-8H2,(H,18,22)(H,19,21)

InChI Key

SHGNGGITXVSXEU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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